molecular formula C20H25N5O5S B2923075 Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034453-54-6

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2923075
CAS No.: 2034453-54-6
M. Wt: 447.51
InChI Key: KKEHDDPZFIWPMW-UHFFFAOYSA-N
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Description

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core conjugated with a piperazine ring, a sulfonyl linker, and a phenyl carbamate group. The carbamate and sulfonyl groups enhance polarity, likely influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl N-[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-30-20(27)22-15-5-7-16(8-6-15)31(28,29)24-12-10-23(11-13-24)19(26)17-14-21-25-9-3-2-4-18(17)25/h5-8,14H,2-4,9-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEHDDPZFIWPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

1. Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of 347.43 g/mol. The structure features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to a piperazine ring through a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.

2. Synthesis Methods

Synthesis of this compound typically involves multi-step reactions including the formation of the tetrahydropyrazolo structure followed by coupling with piperazine and subsequent modification to introduce the sulfonyl and carbamate groups. Various synthetic routes have been explored in literature, emphasizing efficiency and yield.

3.1 Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Low
Pseudomonas aeruginosa128Low
Bacillus cereus16Significant

These results indicate that the compound may possess moderate to significant antibacterial activity against certain Gram-positive bacteria while showing lesser efficacy against Gram-negative strains .

3.2 Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:

Enzyme Inhibition (%)
COX-145
COX-270

This inhibition profile indicates potential for use in treating inflammatory conditions .

4.1 Clinical Evaluations

A study conducted on a series of tetrahydropyrazolo derivatives highlighted their efficacy in reducing inflammation in animal models of arthritis. The compound was administered at varying doses and showed significant reduction in paw swelling compared to control groups.

4.2 Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that this compound exhibits favorable absorption characteristics with a half-life conducive for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs with Tetrahydropyrazolo[1,5-a]pyridine Core

Compound: 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034587-15-8)

  • Key Differences: Replaces the sulfonyl phenyl carbamate group with a trifluoromethyl phenyl ethanone moiety.
  • Molecular Weight : 420.4 g/mol (vs. estimated ~450 g/mol for the target compound).
  • Functional Impact :
    • The trifluoromethyl group may improve lipophilicity and membrane permeability relative to the polar sulfonyl-carbamate combination.
Table 1: Structural and Functional Comparison
Feature Target Compound CAS 2034587-15-8
Core Structure Tetrahydropyrazolo[1,5-a]pyridine Tetrahydropyrazolo[1,5-a]pyridine
Substituent 1 Piperazine-3-carbonyl Piperazine-3-carbonyl
Substituent 2 Sulfonyl-linked phenyl carbamate Trifluoromethyl phenyl ethanone
Key Functional Groups Carbamate (polar), sulfonyl (polar) Trifluoromethyl (electron-withdrawing), ethanone (ketone)
Molecular Weight (g/mol) ~450 (estimated) 420.4

Pyrazole and Pyridine Derivatives with Antimicrobial Activity

Compounds in , such as bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile], share pyridine and pyrazole motifs but lack the tetrahydropyrazolo core .

  • Activity Comparison :
    • The target compound’s carbamate and sulfonyl groups may reduce antimicrobial potency compared to thioxo-pyridine derivatives, which exhibit enhanced electrophilicity and bacterial target engagement .
  • Synthetic Flexibility :
    • highlights modular synthesis of pyridine derivatives, suggesting the target compound’s sulfonyl-carbamate group could be optimized for activity via analogous substitutions.

Heterocyclic Compounds with Diverse Cores

Tetrahydroimidazo[1,2-a]pyridine ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate :

  • Structural Contrast :
    • Imidazopyridine core vs. pyrazolopyridine in the target compound.
    • Nitro and ester groups confer distinct electronic properties compared to sulfonyl-carbamate.
  • Bioavailability :
    • The imidazopyridine’s ester groups may increase hydrolytic instability relative to the target’s carbamate.
Triazolopyrimidine Derivatives ()

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetyl hydrazones :

  • Activity Notes: Chiral centers in these derivatives improve herbicidal and fungicidal activity, suggesting that stereochemical modifications could enhance the target compound’s efficacy.
Pyrazolo[1,5-a]pyrimidine Metabolites ()

4-[2-(4-Benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile :

  • Metabolic Relevance :
    • The benzylpiperazine group highlights the role of nitrogen-rich substituents in modulating pharmacokinetics, a feature shared with the target compound’s piperazine moiety.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for confirming the structural integrity of Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Assign chemical shifts to confirm the presence of the tetrahydropyrazolo-pyridine core, piperazine sulfonyl group, and carbamate moiety. For example, the aromatic protons in the phenylcarbamate group typically resonate at δ 7.5–8.0 ppm, while the tetrahydropyrazolo-pyridine protons appear between δ 2.0–4.0 ppm (split into multiplet patterns due to ring strain and coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) with mass accuracy <5 ppm. In similar compounds, HRMS (ESI) has achieved deviations of ±0.002 Da .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹ for the carbamate and pyridine-3-carbonyl groups) .

Q. What synthetic strategies are applicable for constructing the tetrahydropyrazolo[1,5-a]pyridine scaffold in this compound?

Methodological Answer:

  • One-Pot Multi-Step Reactions : Adapt protocols from analogous heterocycles, such as cyclocondensation of hydrazines with α,β-unsaturated ketones followed by intramolecular cyclization. For example, describes a one-pot two-step synthesis for tetrahydroimidazo[1,2-a]pyridines using nitroaryl precursors and ethyl cyanoacetate .
  • Piperazine Coupling : Use sulfonylation (e.g., sulfonyl chloride derivatives) to attach the piperazine-sulfonyl group. Reagents like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6, mp 187–190°C) may serve as intermediates .
  • Carbamate Formation : React the phenolic intermediate with methyl chloroformate under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions for this compound?

Methodological Answer:

  • Assay Condition Optimization : Control variables such as pH (e.g., use buffers like PBS or HEPES), temperature (25°C vs. 37°C), and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Stability Profiling : Perform LC-MS/MS monitoring to detect degradation products under assay conditions. For example, the carbamate group may hydrolyze in acidic/basic media, requiring pH-adjusted buffers .
  • Orthogonal Assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition).

Q. What computational approaches are recommended to predict the binding mode of this compound to its target?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with the active site. Prioritize the tetrahydropyrazolo-pyridine core as a potential hinge-binding motif.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess conformational changes. Structural data from pyrazoline derivatives (e.g., X-ray crystallography in ) can guide force field parameterization .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified sulfonyl or carbamate groups.

Q. How can researchers design SAR studies to evaluate the role of the sulfonyl-piperazine moiety in target engagement?

Methodological Answer:

  • Analog Synthesis : Replace the sulfonyl group with carbonyl or methylene bridges. Use intermediates like 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5) to explore alternative linkers .
  • Competitive Binding Assays : Compare inhibition constants (Ki) of the parent compound vs. analogs lacking the piperazine-sulfonyl group.
  • Crystallographic Analysis : Co-crystallize the compound with its target (if feasible) to identify hydrogen bonds or hydrophobic interactions involving the piperazine ring .

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